N-(2-butoxyphenyl)-2-methoxyacetamide
Description
N-(2-butoxyphenyl)-2-methoxyacetamide is an acetamide derivative featuring a 2-butoxy-substituted phenyl ring attached to a methoxyacetamide backbone. These compounds are characterized by a phenyl ring with varying substituents (e.g., alkoxy, aryl, heterocyclic groups) linked to the methoxyacetamide moiety.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-17-12-8-6-5-7-11(12)14-13(15)10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUOZKEOIYIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2-methoxyacetamide typically involves the reaction of 2-butoxyaniline with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts or under specific reaction conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-butoxyphenyl)-2-methoxyacetic acid, while reduction could produce N-(2-butoxyphenyl)-2-methoxyethylamine. Substitution reactions can lead to a variety of substituted derivatives with different functional groups attached to the phenyl ring or the methoxyacetamide moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antifibrotic activity, the compound has been shown to suppress myofibroblast transdifferentiation, extracellular matrix deposition, and cellular contractility . Transcriptomic studies have identified SMURF2 as a potential therapeutic target network, suggesting that the compound may exert its effects by modulating this pathway .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., methoxy, benzyloxy): Enhance solubility and influence aromatic proton shifts in NMR (e.g., δ 3.42–3.45 for methoxy groups in 5d/5e) . Aliphatic vs. Aromatic Chains: Aliphatic derivatives (e.g., hexan-2-yl in ) exhibit lower synthetic yields but serve as chiral intermediates, while aromatic analogs are more common in drug discovery .
Synthetic Efficiency :
Pharmacological and Industrial Relevance
- Anti-Inflammatory/Analgesic Potential: Phenoxy acetamide derivatives (e.g., ) demonstrate significant anti-inflammatory activity, suggesting that N-(2-butoxyphenyl)-2-methoxyacetamide may share similar mechanisms due to structural analogy .
- Antimicrobial Activity: Chromenone-based analogs (e.g., 6j) highlight the role of electron-withdrawing groups (e.g., nitro, amino) in enhancing antimicrobial properties .
- Industrial Applications : N-(2,6-dimethylphenyl)-2-methoxyacetamide is commercially produced for pharmaceuticals and fragrances, indicating scalability for related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
